TCPOBOP was initially developed for research purposes to investigate the mechanisms of liver regeneration and the effects of xenobiotic compounds on liver function. It is classified under environmental chemicals and is frequently used in studies examining its effects on metabolic pathways, particularly in murine models.
The synthesis of TCPOBOP involves several key steps, typically starting from readily available precursors. The synthesis can be outlined as follows:
The detailed reaction conditions, such as temperature, solvent choice, and reaction times, are critical for achieving a successful yield of TCPOBOP. For example, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
The molecular structure of TCPOBOP consists of a central benzene ring substituted with two 3,5-dichloropyridine groups through ether linkages. The structure can be represented as follows:
TCPOBOP primarily undergoes metabolic transformations in the liver, where it interacts with various enzymes involved in drug metabolism:
TCPOBOP exerts its effects primarily through activation of the constitutive androstane receptor:
TCPOBOP serves multiple roles in scientific research:
TCPOBOP (1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene) is a potent murine-specific agonist of the constitutive androstane receptor (CAR, NR1I3), a nuclear receptor superfamily member highly expressed in hepatocytes. Upon binding, TCPOBOP triggers CAR translocation from the cytosol to the nucleus, where it heterodimerizes with the retinoid X receptor alpha (RXRα). This complex binds to phenobarbital-responsive enhancer modules (PBREs) in regulatory regions of target genes, initiating transcription of proliferation-associated networks [1] [7]. CAR activation by TCPOBOP induces direct hyperplasia—hepatocyte proliferation independent of prior tissue injury—characterized by rapid hepatomegaly (liver enlargement) with a 1.6- to 2.2-fold increase in liver-to-body weight ratio within 48 hours [1] [4].
Mechanistically, CAR orchestrates proliferation through multi-pathway crosstalk:
Notably, TCPOBOP exhibits prolonged hepatic retention, with detectable levels >120 days post-administration. This sustains CAR nuclear occupancy and gene activation, delaying reversal of hepatomegaly even after drug withdrawal [4].
Table 1: Key Signaling Effectors in TCPOBOP-CAR Proliferative Pathways
Signaling Node | Molecular Function | Response to TCPOBOP |
---|---|---|
CAR (NR1I3) | Nuclear receptor transcription factor | Nuclear translocation, target gene transactivation |
YAP | Transcriptional coactivator | Nuclear accumulation via CAR interaction |
β-Catenin (CTNNB1) | Transcriptional coactivator | Stabilization, enhanced TCF/LEF activity |
FOXM1 | Cell cycle transcription factor | Upregulated via c-MYC induction |
Cyclin D1 (CCND1) | G1/S phase regulator | Strong induction |
TCPOBOP-driven hyperplasia requires crosstalk between CAR and receptor tyrosine kinases (RTKs), notably MET (hepatocyte growth factor receptor) and EGFR (epidermal growth factor receptor). Combined disruption of MET (via knockout) and EGFR (via inhibitor Canertinib) abolishes TCPOBOP-induced hepatocyte proliferation and hepatomegaly, despite intact CAR nuclear translocation and canonical target gene (e.g., Cyp2b10) induction [3].
Critical RTK-CAR interdependencies include:
Thus, MET and EGFR act as non-redundant downstream effectors for CAR-mediated proliferation, bridging nuclear receptor activation to cytoplasmic kinase-driven cell cycle machinery.
Table 2: Impact of MET/EGFR Inhibition on TCPOBOP-Induced Signaling
Proliferative Marker | Control Mice (TCPOBOP) | MET KO + EGFRi Mice (TCPOBOP) |
---|---|---|
Liver/Body Weight Ratio | ↑ 1.6–2.2-fold | No significant change |
Ki67+ Hepatocytes | >30% at 48h | <1% at 48h |
Cyclin D1 Induction | Robust (8–10-fold) | Absent |
FOXM1 Induction | Strong | Severely attenuated |
HNF4α Suppression | Transient | Abolished |
Genome-wide analyses reveal that TCPOBOP remodels ~40% of hepatic proliferative transcriptomes, distinct from metabolism/detoxification gene networks. Key findings include:
TCPOBOP also suppresses gluconeogenic (G6pase, Peck1) and lipogenic (Fasn, Srebp1c) genes via CAR competition with HNF4α and FOXO1. This metabolic reprogramming liberates energy for biosynthetic processes during hyperplasia [9].
Table 3: Transcriptomic Clusters in TCPOBOP-Treated Liver
Functional Cluster | Representative Genes | Regulation | Dependency |
---|---|---|---|
Cell Cycle Progression | Ccnd1, Cdk1, Foxm1 | Upregulated | CAR, MET/EGFR |
DNA Replication | Pcna, Mcm2, Top2a | Upregulated | CAR, MET/EGFR |
Xenobiotic Metabolism | Cyp2b10, Cyp3a11, Ugt1a1 | Upregulated | CAR-only |
Glucose Metabolism | G6pase, Pepck | Downregulated | CAR-HNF4α competition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7